6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C10H14ClNO. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the reaction of 3-methoxyphenethylamine with formaldehyde, followed by cyclization to form the tetrahydroisoquinoline ring . The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often incorporating advanced techniques such as continuous flow reactors and automated systems to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinoline and isoquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and neuroprotective effects.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as monoamine oxidase, modulate neurotransmitter levels, and exhibit antioxidant properties by scavenging free radicals. These actions contribute to its potential neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the methoxy group.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with additional methoxy groups, offering different chemical and biological properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A methylated derivative with distinct pharmacological effects.
Uniqueness
6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific methoxy substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-10-3-2-9-7-11-5-4-8(9)6-10;/h2-3,6,11H,4-5,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUIKPQXMJJOQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNCC2)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972647 | |
Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57196-62-0 | |
Record name | Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57196-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to obtain 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride?
A1: One efficient approach involves a Pictet-Spengler condensation reaction. [, ] This method utilizes an arylethylamine, which undergoes condensation with an aldehyde or ketone in the presence of an acid catalyst. For instance, reacting 3-methoxyphenethylamine with formaldehyde under acidic conditions yields the desired 6-Methoxy-1,2,3,4-tetrahydroisoquinoline, which can be subsequently converted to its hydrochloride salt. [] This salt form, represented as (1R,3R)-1,3-Dimethyl-8-hydroxy-6- methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride, has been isolated and characterized using X-ray crystallography, revealing its orthorhombic crystal system and P212121 space group. []
Q2: Why is this compound considered a valuable building block in organic synthesis?
A2: This compound serves as a versatile precursor for synthesizing various natural products, particularly alkaloids. [, ] Its structure, characterized by the tetrahydroisoquinoline core with a methoxy substituent at the 6-position, allows for further modifications and elaborations, enabling the construction of complex molecular architectures found in natural products like Naphthylisoquinoline alkaloids. [] For instance, it has been employed in the synthesis of 8-aza-D-homo-18-norestrone methyl ether, an analog of naturally occurring steroids. []
Q3: What are the limitations of current synthetic methods for this compound, and are there any ongoing efforts to improve them?
A3: While the existing synthetic routes, such as the Pictet-Spengler condensation, are effective, they can be costly and require optimization for large-scale production. [] Research is ongoing to develop more efficient and cost-effective synthetic strategies. One promising avenue involves using readily available starting materials and exploring alternative reaction conditions to enhance yield and purity while minimizing waste generation. []
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